Cas no 92935-94-9 (Angelicide)

Angelicide 化学的及び物理的性質
名前と識別子
-
- Angelicide
- Riligustilide
- 6,8′:7,3′-Diligustilide
- 3-Butylidene-3,4,5,5a,6,6',7',7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1'(3'H)-isobenzofuran]-1,3'-dione
- 3-Butylidene-3,4,5,5a,6,6′,7′,7a-octahydro-6-propylspiro[cyclobut[e]isobenzofuran-7(1H),1′(3′H)-isobenzofuran]-1,3′-dione (ACI)
- HY-N6242
- CS-0032775
- (3'Z)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione
- SCHEMBL11987214
- AKOS040760268
- 3-Butylidene-6-propyl-4,5,5a,6,6',7'-hexahydro-1H,3'H-spiro[cyclobuta[e]isobenzofuran-7,1'-isobenzofuran]-1,3'(3H,7aH)-dione
- 92935-94-9
- FS-10630
- DA-50471
-
- インチ: 1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3
- InChIKey: TYSOMZQRYGBSKN-UHFFFAOYSA-N
- ほほえんだ: C(C1C2CCC3C(=CCCC)OC(=O)C=3C2C21OC(=O)C1C=CCCC2=1)CC
計算された属性
- せいみつぶんしりょう: 380.198759g/mol
- ひょうめんでんか: 0
- XLogP3: 4.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 380.198759g/mol
- 単一同位体質量: 380.198759g/mol
- 水素結合トポロジー分子極性表面積: 52.6Ų
- 重原子数: 28
- 複雑さ: 871
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 4
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 380.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.076 g/l)(25ºC)、
- PSA: 52.60000
- LogP: 4.92210
Angelicide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH93943-10mg |
Angelicide |
92935-94-9 | ≥98% | 10mg |
$877.00 | 2024-07-18 | |
TargetMol Chemicals | TN1385-1 ml * 10 mm |
Angelicide |
92935-94-9 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 | ||
TargetMol Chemicals | TN1385-5 mg |
Angelicide |
92935-94-9 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1385-1 mg |
Angelicide |
92935-94-9 | 1mg |
¥3633.00 | 2022-02-28 | ||
TargetMol Chemicals | TN1385-5mg |
Angelicide |
92935-94-9 | 5mg |
¥ 4280 | 2024-07-20 | ||
TargetMol Chemicals | TN1385-1 mL * 10 mM (in DMSO) |
Angelicide |
92935-94-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
Aaron | AR00H1GJ-10mg |
Angelicide |
92935-94-9 | 98% | 10mg |
$703.00 | 2025-02-13 |
Angelicide 関連文献
-
Yu Long,Dan Li,Shuang Yu,Ai Shi,Jie Deng,Jing Wen,Xiao-qiu Li,Yin Ma,Yu-lu Zhang,Song-yu Liu,Jin-yan Wan,Nan Li,Ming Yang,Li Han Food Funct. 2022 13 8783
-
Y. Z. Zhu,S. H. Huang,B. K. H. Tan,J. Sun,M. Whiteman,Y.-C. Zhu Nat. Prod. Rep. 2004 21 478
-
Alexandra Bartoli,Fabien Rodier,Laurent Commeiras,Jean-Luc Parrain,Ga?lle Chouraqui Nat. Prod. Rep. 2011 28 763
-
4. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic synthesesPeiyuan Yang,Qi Jia,Shaojiang Song,Xiaoxiao Huang Nat. Prod. Rep. 2023 40 1094
-
Shuru Bai,Xianhui Li,Zhenzhong Wang,Wei Xiao,Longshan Zhao Anal. Methods 2021 13 5589
-
Yiyang Du,Bo Wu,Feng Xiao,Tingxu Yan,Ying Jia,Kaishun Bi,Bosai He Anal. Methods 2019 11 5533
-
Hongling Yan,Yinlin Zhou,Fei Tang,Chengjiu Wang,Jing Wu,Changjiang Hu,Xiaofang Xie,Cheng Peng,Yuzhu Tan Food Funct. 2022 13 1092
-
Chi Ma,Yuhao Zhang,Xiuxiu Dou,Li Liu,Weidong Zhang,Ji Ye RSC Adv. 2022 12 27781
Angelicideに関する追加情報
Introduction to Angelicide and Its Significance in Modern Chemical Biology
Angelicide, a compound with the chemical identifier CAS No. 92935-94-9, has emerged as a subject of considerable interest in the field of chemical biology. This compound, known for its unique molecular structure and potential biological activities, has garnered attention from researchers seeking novel therapeutic agents. The exploration of Angelicide's properties and applications represents a significant step forward in understanding the intricate relationship between chemistry and biological processes.
The molecular framework of Angelicide is characterized by its complex and highly functionalized structure. This complexity is not merely a feature of its chemical composition but also a key factor in its potential biological interactions. The compound's design allows for multiple points of interaction with biological targets, which is a critical aspect in the development of effective pharmaceuticals. The study of such interactions often involves advanced spectroscopic techniques and computational methods to elucidate the mechanisms by which Angelicide exerts its effects.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways with high specificity. Angelicide fits into this category, as it has shown promise in selectively targeting certain enzymes and receptors that are involved in critical cellular processes. This specificity is particularly important in the context of drug development, where off-target effects can lead to adverse reactions and reduced efficacy.
One of the most compelling aspects of Angelicide is its potential application in the treatment of various diseases. Research has indicated that it may have therapeutic benefits in areas such as cancer, inflammation, and neurodegenerative disorders. These findings are based on both preclinical studies and emerging clinical trials that have begun to explore the compound's efficacy and safety profile. The results from these studies have been encouraging, suggesting that Angelicide could be a valuable addition to the arsenal of treatments available for these conditions.
The synthesis of Angelicide presents a significant challenge due to its complex structure. However, advancements in synthetic chemistry have made it possible to produce this compound with increasing efficiency and purity. The development of novel synthetic routes has not only facilitated research but also opened up new possibilities for derivative compounds that could enhance its therapeutic potential.
The role of computational modeling in understanding Angelicide cannot be overstated. By using sophisticated algorithms and molecular dynamics simulations, researchers can predict how the compound interacts with biological targets at an atomic level. This approach has been instrumental in guiding experimental design and optimizing the compound's properties for better bioavailability and reduced toxicity.
The regulatory landscape for Angelicide is another area that has seen considerable attention. As with any potential therapeutic agent, ensuring compliance with regulatory standards is essential before it can be brought to market. Researchers are working closely with regulatory bodies to navigate these requirements, ensuring that Angelicide meets the necessary safety and efficacy criteria.
The future prospects for Angelicide are promising, with ongoing research aimed at expanding its applications and improving its performance. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are driving innovation in this field. These partnerships are crucial for translating laboratory discoveries into tangible benefits for patients worldwide.
In conclusion, Angelicide represents a significant advancement in the field of chemical biology. Its unique properties and potential applications make it a compelling candidate for further research and development. As our understanding of its mechanisms and applications grows, so too does the promise it holds for improving human health.




